1-(4-Bromo-2-fluorophenyl)piperidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-8-4-5-10(9(13)7-8)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFPGXXEFPBHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one as a Promising Scaffold for Factor Xa Inhibitors
A Technical Guide for Drug Discovery Professionals
Abstract
Factor Xa (FXa), a critical serine protease enzyme in the coagulation cascade, represents a prime target for the development of novel anticoagulants.[1][2][3] The inhibition of FXa offers a targeted approach to preventing and treating thromboembolic disorders with potentially wider therapeutic windows and more predictable pharmacokinetic profiles than traditional anticoagulants like warfarin.[1][4] This guide delves into the technical intricacies of a promising scaffold, 1-(4-bromo-2-fluorophenyl)piperidin-2-one, for the design of potent and selective Factor Xa inhibitors. We will explore its synthesis, structure-activity relationships (SAR), and the critical experimental protocols required for its evaluation, providing researchers and drug development professionals with a comprehensive resource to advance their anticoagulant discovery programs.
Introduction: The Rationale for Targeting Factor Xa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot.[5] Factor Xa is strategically positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin.[3][5] Thrombin then proceeds to convert fibrinogen to fibrin, the structural basis of a blood clot. The amplification effect of the cascade is significant; one molecule of Factor Xa can lead to the generation of over 1,000 thrombin molecules.[6] This makes FXa an attractive and efficient target for therapeutic intervention to modulate coagulation.[6][7]
Direct oral anticoagulants (DOACs) that target Factor Xa, such as apixaban and rivaroxaban, have demonstrated significant clinical success, offering advantages over older anticoagulants like warfarin, including a reduced need for frequent monitoring.[8][9][10] The development of new FXa inhibitors with improved efficacy, safety, and pharmacokinetic properties remains a key objective in cardiovascular medicine.[1]
The 1-(4-Bromo-2-fluorophenyl)piperidin-2-one Scaffold: A Privileged Structure
The 1-(4-bromo-2-fluorophenyl)piperidin-2-one core has emerged from medicinal chemistry efforts as a promising scaffold for the design of novel Factor Xa inhibitors. The piperidin-2-one (or piperidinone) moiety has been incorporated into various Factor Xa inhibitor designs, often serving as a key structural element for interaction with the enzyme's active site.[11][12]
The strategic placement of a 4-bromo-2-fluorophenyl group on the piperidinone nitrogen is critical. Halogen substitutions, particularly bromine and fluorine, on the phenyl ring can significantly influence the binding affinity and selectivity of the inhibitor. For instance, structure-activity relationship studies of other Factor Xa inhibitor series have shown that halogen substitutions at the para-position of a phenyl ring can enhance inhibitory activity.[13] The interplay of the electronic and steric properties of these halogens likely contributes to favorable interactions within the S1 and S4 pockets of the Factor Xa active site.
Synthesis and Characterization
A plausible synthetic route would involve the N-arylation of piperidin-2-one with a suitably activated 4-bromo-2-fluorophenyl derivative.
Caption: Proposed synthetic workflow for 1-(4-bromo-2-fluorophenyl)piperidin-2-one.
Experimental Protocol: Illustrative Synthesis of a Related Piperidine Derivative
While a specific protocol for the target scaffold is proprietary, the following illustrates a general N-arylation approach for synthesizing a related 1-arylpiperidine, which can be adapted.
Reaction: Coupling of bromobenzene and piperidine.
Materials:
-
Bromobenzene
-
Piperidine
-
Potassium tert-butoxide or Sodium tert-amylate
-
Sulfolane (solvent)
Procedure:
-
Charge a reaction vessel with bromobenzene, piperidine, and sulfolane.
-
Heat the mixture to 140 °C with stirring.
-
Add potassium tert-butoxide or sodium tert-amylate portion-wise, controlling the temperature between 150-165 °C.
-
Maintain the reaction at this temperature for 3-4 hours, monitoring for completion by a suitable method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification (e.g., extraction and chromatography) to isolate the 1-phenylpiperidine product.
Characterization: Synthesized compounds must be rigorously characterized to confirm their structure and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Evaluation of Factor Xa Inhibitory Activity
The cornerstone of developing a successful Factor Xa inhibitor is the accurate and reproducible measurement of its inhibitory potency. This is typically achieved through a combination of in vitro biochemical and plasma-based assays.
4.1. Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified Factor Xa.[14] A common method is a chromogenic assay.[14][15]
Principle: The assay utilizes a synthetic chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[14] The rate of color development is directly proportional to the Factor Xa activity. The presence of an inhibitor will reduce this rate.
Caption: Workflow for a chromogenic Factor Xa inhibitor screening assay.
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay [14][15]
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate
-
Assay buffer (e.g., Tris-HCl with salts and a carrier protein)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of purified human Factor Xa to each well.
-
Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Illustrative IC50 Values for a Hypothetical Series
| Compound | R1-Group | R2-Group | Factor Xa IC50 (nM) |
| Scaffold | H | H | >10,000 |
| Derivative 1 | OCH3 | H | 550 |
| Derivative 2 | Cl | H | 120 |
| Derivative 3 | OCH3 | Cl | 25 |
| Apixaban | - | - | 0.08[6] |
| Rivaroxaban | - | - | 0.7[5] |
4.2. Plasma-Based Anticoagulation Assays
While biochemical assays are crucial for determining direct enzyme inhibition, plasma-based assays provide a more physiologically relevant measure of a compound's anticoagulant effect by assessing its activity in the complex environment of blood plasma.[6]
Commonly Used Assays:
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.
The prolongation of these clotting times in the presence of an inhibitor indicates its anticoagulant activity.[6]
Structure-Activity Relationship (SAR) and Lead Optimization
The 1-(4-bromo-2-fluorophenyl)piperidin-2-one scaffold provides a foundation for systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Key Areas for Modification:
-
Piperidinone Ring: Substitution at various positions on the piperidinone ring can probe interactions with different sub-pockets of the Factor Xa active site.
-
Phenyl Ring: Exploration of different substitution patterns on the 4-bromo-2-fluorophenyl moiety can fine-tune electronic and steric interactions. For example, replacing the bromine with other halogens or small lipophilic groups can impact binding affinity in the S1 pocket.[13]
-
Attachment of Additional Moieties: Appending other chemical groups to the scaffold can be used to target other binding sites on the enzyme, such as the S4 pocket, a common strategy for achieving high potency and selectivity.[11]
The goal of SAR studies is to develop a clear understanding of how structural changes affect biological activity, guiding the rational design of more potent and drug-like molecules.
Preclinical Development Considerations
Promising lead compounds identified through the above-described screening cascade must undergo further preclinical evaluation to assess their potential as drug candidates.
Key Preclinical Studies:
-
Selectivity Profiling: Testing the inhibitor against other serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa, trypsin) to ensure selectivity for Factor Xa.[16]
-
Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to determine its oral bioavailability and half-life.[4]
-
In Vivo Efficacy Models: Assessing the antithrombotic efficacy of the compound in animal models of thrombosis (e.g., venous or arterial thrombosis models).[4][6]
-
Safety and Toxicology Studies: Evaluating the potential for adverse effects, particularly bleeding risk, at therapeutic doses.[4]
Conclusion
The 1-(4-bromo-2-fluorophenyl)piperidin-2-one scaffold represents a valuable starting point for the discovery of novel, potent, and selective Factor Xa inhibitors. By employing a systematic approach to synthesis, in vitro and in vivo evaluation, and structure-activity relationship studies, researchers can leverage this core structure to develop next-generation anticoagulants with improved therapeutic profiles. This guide provides the foundational knowledge and experimental frameworks necessary to embark on such a drug discovery endeavor, with the ultimate goal of addressing the significant unmet medical need in the prevention and treatment of thromboembolic diseases.
References
-
Pinto, D. J., Orwat, M. J., Quan, M. L., Lam, P. Y., & He, K. (2008). Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & medicinal chemistry letters, 18(9), 2845–2849. [Link]
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Maignan, S., & Mikol, V. (2002). The Design of Competitive, Small-molecule Inhibitors of Coagulation Factor Xa. Current topics in medicinal chemistry, 2(12), 1303–1327. [Link]
-
Quan, M. L., & Lam, P. Y. (2001). The Design and Synthesis of Noncovalent Factor Xa Inhibitors. Current topics in medicinal chemistry, 1(2), 113–137. [Link]
-
Eriksson, B. I., Quinlan, D. J., & Weitz, J. I. (2007). Oral, Direct Factor Xa Inhibitors in Development for the Prevention and Treatment of Thromboembolic Diseases. Arteriosclerosis, thrombosis, and vascular biology, 27(4), 723–731. [Link]
-
Wang, Y., Zhang, C., & Zhang, H. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1140921. [Link]
-
Wong, P. C., Pinto, D. J., & Knabb, R. M. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of thrombosis and thrombolysis, 31(4), 478–492. [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Du, Y., & Kim, P. Y. (2019). An assay to measure levels of factor Xa inhibitors in blood and plasma. Journal of thrombosis and haemostasis : JTH, 17(10), 1679–1686. [Link]
-
Biocompare. (n.d.). Factor Xa Assay Kits. Retrieved from [Link]
-
Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]
-
Amiral, J., & Seghatchian, J. (2016). Anti-Xa bioassays for the laboratory measurement of direct Factor Xa inhibitors in plasma, in selected patients. Transfusion and apheresis science : official journal of the World Apheresis Association : official journal of the European Society for Haemapheresis, 55(2), 228–236. [Link]
-
Guertin, K. R., & Choi-Sledeski, Y. M. (2007). The Discovery of the Factor Xa Inhibitor Otamixaban: From Lead Identification to Clinical Development. Current medicinal chemistry, 14(23), 2471–2481. [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Ferlan, J. T., & Bertoncelj, M. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Remedy Publications LLC. [Link]
-
Becker, R. C. (2021). Factor Xa inhibitors: critical considerations for clinical development and testing. Journal of thrombosis and thrombolysis, 52(2), 433–444. [Link]
-
Peterson, T. J., & Johnson, D. R. (2004). Recent Advances in the Discovery and Development of Direct Coagulation Factor Xa Inhibitors. Current topics in medicinal chemistry, 4(13), 1395–1409. [Link]
-
Lee, S., & Kim, J. (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & medicinal chemistry, 131, 117961. [Link]
-
Wang, Y., Zhang, C., & Zhang, H. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1140921. [Link]
-
Kumar, A., Singh, B., & Sharma, A. (2022). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Letters in drug design & discovery, 19(11), 1051–1063. [Link]
-
Ummadi, R. R., Ratnakaram, V. N., Devineni, S. R., Subramanyam, C., & Singh, H. (2025). Structure–activity relationship of piperidine derivatives with... Chemical papers, 79(12). [Link]
-
Perzborn, E. (2009). Factor Xa Inhibitors--New Anticoagulants for Secondary Haemostasis. Hämostaseologie, 29(3), 260–267. [Link]
-
Yasodha, T., & Moorthy, V. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific BIOTECHNOLOGY, 2(8), 1-5. [Link]
-
Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors. Retrieved from [Link]
-
Baker, W. L., & Cios, D. A. (2018). Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation. Annals of translational medicine, 6(10), 195. [Link]
-
Wikipedia. (n.d.). Direct factor Xa inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
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Metabolic Stability of 2-Fluoro-Substituted N-Aryl Lactams: A Strategic Guide
Executive Summary
In medicinal chemistry, the N-aryl lactam scaffold is a privileged motif found in numerous anticoagulants (e.g., Apixaban, Rivaroxaban) and kinase inhibitors. However, this moiety frequently suffers from high intrinsic clearance (
This guide details the mechanistic rationale and experimental validation for deploying 2-fluoro substitution on the N-aryl ring. Unlike random halogenation, placing a fluorine atom at the ortho position (C2) exerts a dual protective effect: it electronically deactivates the aromatic ring against electrophilic CYP attack and sterically restricts the N-aryl bond rotation, preventing the planar conformation often required for metabolic activation.
The Metabolic Liability of N-Aryl Lactams
The N-aryl lactam motif presents a specific "metabolic soft spot." The nitrogen atom of the lactam donates electron density into the attached aryl ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring—particularly the para and ortho positions—highly susceptible to oxidation by the electrophilic Iron(IV)-oxo species of CYP450 enzymes [1].
The Quinone Imine Trap
Beyond simple clearance, the oxidation of N-aryl systems poses a toxicity risk. Hydroxylation at the ortho or para position can lead to the formation of quinone imines (or quinone methides), which are potent electrophiles capable of alkylating DNA or proteins, leading to hepatotoxicity or genotoxicity [2].
The 2-Fluoro Solution: Mechanistic Deep Dive
Substituting hydrogen with fluorine at the 2-position (ortho) of the N-aryl ring is a high-value tactic. It is not merely a steric block; it is a fundamental alteration of the molecule's physicochemical profile.
A. Electronic Deactivation
Fluorine is the most electronegative element (
-
Result: The ring becomes less nucleophilic, significantly increasing the activation energy required for the CYP-mediated electrophilic attack [3].
B. The "Ortho-Effect" and Atropisomerism
The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).[1] When placed at the C2 position, it creates steric clash with the lactam carbonyl or adjacent protons.
-
Consequence: This forces the N-aryl bond to twist, disrupting the coplanarity between the lactam nitrogen's lone pair and the aryl pi-system.
-
Metabolic Impact: Many CYP oxidations require the substrate to adopt a planar conformation to fit the active site heme geometry. The 2-fluoro "twist" can effectively exclude the molecule from the catalytic pocket or prevent the formation of the transition state required for N-dealkylation or ring hydroxylation [4].
C. Blocking the Soft Spot
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~100 kcal/mol for C-H).
-
Result: Direct oxidation at the C2 position is virtually impossible under physiological conditions, effectively capping a primary site of metabolism.
Diagram 1: Mechanistic Pathway & Blocking Strategy[2]
Caption: Comparison of the bioactivation pathway for unsubstituted N-aryl lactams versus the metabolic stability conferred by 2-fluoro substitution.
Experimental Workflow: Microsomal Stability Assessment
To validate the stability of 2-fluoro analogs, a rigorous Microsomal Stability Assay is required. This protocol uses Liver Microsomes (LM) containing Phase I enzymes (CYPs).[2][3]
Protocol: Validated HLM/MLM Incubation
Reagents:
-
Human/Mouse Liver Microsomes (HLM/MLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (or 1 mM NADPH final)
-
Phosphate Buffer (100 mM, pH 7.4)[4]
-
Internal Standard (e.g., Tolbutamide or Propranolol)[4]
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard.
Step-by-Step Methodology:
-
Pre-Incubation:
-
Reaction Initiation:
-
Add NADPH (1 mM final) to initiate the reaction.[5]
-
Control: Run a parallel incubation without NADPH to rule out chemical instability.
-
-
Sampling (Time Course):
-
Extract aliquots (e.g., 50 µL) at specific time points:
minutes. -
Immediately dispense into Stop Solution (150 µL ACN) to quench proteins and halt metabolism.
-
-
Processing:
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the microsomal stability assay, from incubation to data generation.
Data Interpretation & Calculations
The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time (log-linear scale).
Key Metrics Table
| Parameter | Symbol | Calculation Formula | Interpretation |
| Elimination Rate Constant | Slope of | Rate of metabolic loss. | |
| Half-Life | Time to reduce concentration by 50%. | ||
| Intrinsic Clearance | Pure enzyme activity, independent of blood flow. |
Interpretation Guide:
-
High Stability:
. (Ideal for once-daily dosing). -
Moderate Stability:
. -
High Clearance:
. (Likely requires structural modification).
Case Study Comparison:
In a typical optimization campaign for Factor Xa inhibitors (N-aryl lactam class), introducing a 2-fluoro group often reduces
Strategic Design Considerations
While 2-fluoro substitution is powerful, it must be applied judiciously:
-
Lipophilicity Check: Fluorine increases
(typically +0.2 to +0.4 units). Ensure this does not push the compound into poor solubility space. -
Metabolic Switching: Blocking the ortho position may shift metabolism to the para position. Consider 2,4-difluoro substitution if para-oxidation becomes the new rate-limiting step [6].
-
Active Transport: In some cases, fluorination can alter affinity for efflux transporters (P-gp). Always pair stability assays with permeability (Caco-2) screens.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2015).[7] Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. Link
-
O'Neill, P. M., et al. (2009). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine.[8] ChemMedChem. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
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Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
Introduction & Strategic Context
The substrate 1-(4-Bromo-2-fluorophenyl)piperidin-2-one (referred to herein as Substrate-Br ) is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of Factor Xa inhibitors such as Apixaban (Eliquis) .
In drug discovery, this scaffold allows for the rapid generation of Structure-Activity Relationship (SAR) libraries by coupling the aryl bromide with various aryl or heteroaryl boronic acids. However, the specific electronic and steric environment created by the ortho-fluorine atom and the lactam moiety presents unique challenges that distinguish it from simple bromobenzene couplings.
Structural Analysis & Reactivity Profile
-
Electronic Activation: The fluorine atom at the ortho position (relative to the lactam nitrogen) exerts a strong inductive withdrawing effect (-I). While this deactivates the ring toward electrophilic aromatic substitution, it activates the C-Br bond (para position) for oxidative addition by the Palladium(0) species.
-
Steric Considerations: The lactam ring is relatively bulky. While the coupling site (C-Br) is distal (para) to the lactam, the solubility profile is heavily influenced by the polar lactam, necessitating specific solvent choices.
-
Chemo-selectivity: The lactam amide bond is generally stable under standard Suzuki conditions, but harsh bases (e.g., hydroxides at high temp) could lead to hydrolysis.
Critical Reaction Parameters
To ensure high conversion and reproducibility, the following parameters have been optimized based on kinetic data and industrial process precedents.
Catalyst Selection
-
Standard (Robust): Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand prevents β-hydride elimination (if alkyl groups were present) and, more importantly, provides a large bite angle that stabilizes the Pd center during the transmetallation step. It is air-stable and highly active for electron-deficient aryl bromides.
-
High-Performance (Steric/Heteroaryl): XPhos Pd G2 or Pd(dtbpf)Cl₂ . For sterically hindered boronic acids or electron-poor heteroaryl boronates, these electron-rich, bulky phosphine ligands facilitate the difficult oxidative addition and reductive elimination steps.
Base & Solvent Systems[1]
-
Base: Potassium Carbonate (K₂CO₃) is the standard. It provides sufficient basicity to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻ without hydrolyzing the lactam. Potassium Phosphate (K₃PO₃) is recommended for base-sensitive substrates.
-
Solvent: A biphasic system of 1,4-Dioxane / Water (4:1) is critical.
-
Why: The lactam moiety makes Substrate-Br poorly soluble in non-polar solvents (Hexane/Toluene) but moderately soluble in alcohols. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base and boronic acid, creating an efficient interfacial reaction.
-
Experimental Protocols
Protocol A: Standard Conditions (General Purpose)
Recommended for coupling with phenyl, substituted phenyl, and simple heteroaryl boronic acids.
Reagents:
-
Substrate-Br (1.0 equiv)
-
Boronic Acid Partner (1.2 – 1.5 equiv)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), the Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvation: Add the solvent mixture (1,4-Dioxane/Water, 4:1) to achieve a concentration of 0.1 M – 0.2 M relative to the bromide.
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly. Cap the vial immediately. Purge the headspace with inert gas for another 1-2 minutes.
-
Reaction: Heat the block/bath to 80°C – 90°C with vigorous stirring.
-
Monitoring: Check via LC-MS or TLC after 2 hours. The reaction is typically complete within 2–6 hours.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and Water. Separate layers. Wash the organic layer with Brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate gradients).
Protocol B: High-Throughput / Difficult Substrates
Recommended for sterically hindered partners (ortho-substituted) or unstable boronic acids.
Reagents:
-
Catalyst: XPhos Pd G2 (2 – 3 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate, 2.0 equiv)
-
Solvent: THF / Water (10:1)
-
Temperature: 60°C (Milder temp preserves sensitive groups)
Methodology Differences: Follow the steps in Protocol A, but use THF/Water. Due to the higher activity of the Buchwald precatalyst (XPhos G2), the reaction often proceeds at lower temperatures (60°C) and faster rates (1–3 hours).
Data Summary & Troubleshooting
Reaction Performance Matrix
| Parameter | Standard Condition (Protocol A) | High-Performance (Protocol B) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane / H₂O (4:1) | THF / H₂O (10:1) |
| Temp | 90°C | 60°C |
| Typical Yield | 85% - 95% | 90% - 98% |
| Primary Failure Mode | Protodeboronation of partner | Catalyst decomposition (if not degassed) |
Troubleshooting Guide
-
Issue: Low Conversion of Bromide.
-
Cause: Catalyst poisoning or inactive Pd species.
-
Fix: Ensure rigorous degassing. Switch to XPhos Pd G2. Increase temp to 100°C.
-
-
Issue: Homocoupling of Boronic Acid.
-
Cause: Presence of Oxygen.[4]
-
Fix: Degas solvents before mixing. Use a freeze-pump-thaw cycle if possible.
-
-
Issue: Hydrolysis of Lactam.
-
Cause: Base concentration too high or temp too high.
-
Fix: Switch base to K₃PO₄ or Cs₂CO₃. Lower temp to 60°C and extend time.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to the Substrate-Br , highlighting the role of the ortho-fluoro substituent in the oxidative addition step.
Decision Tree for Optimization
Use this workflow to determine the optimal conditions for your specific coupling partner.
References
-
Bristol-Myers Squibb Company. (2003). Nitrogen containing heterobicycles as factor Xa inhibitors. (World Patent WO2003049681A2). Patentscope. [Link]
- Context: Describes the synthesis of the Apixaban core and the utility of the 4-bromo-phenyl-piperidinone intermedi
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5] Chemical Reviews, 95(7), 2457–2483. [Link]
- Context: The foundational review for mechanism and standard conditions (Carbon
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Context: Source for Protocol B (XPhos/Buchwald precatalysts)
-
Pinto, J., et al. (2018). Process Development and Scale-up of an Efficient Synthesis of Apixaban. Organic Process Research & Development, 22(12). [Link]
- Context: Industrial handling of the specific lactam intermediate and solubility d
Sources
Application Notes and Protocols for the Synthesis of Fluorinated N-Aryl Lactam Building Blocks
Introduction: The Strategic Value of Fluorinated N-Aryl Lactams in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds.[1][2][3] N-aryl lactams are a privileged structural motif present in a wide array of pharmaceuticals and agrochemicals. The fusion of these two key components, fluorine and the N-aryl lactam scaffold, generates a class of building blocks with immense potential for the development of novel chemical entities.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies, key reagents, and step-by-step protocols for the efficient synthesis of fluorinated N-aryl lactams. We will delve into the mechanistic underpinnings of these transformations to provide a rationale for experimental design and optimization.
Synthetic Strategies: A Dual Approach to Fluorinated N-Aryl Lactams
The synthesis of fluorinated N-aryl lactams can be broadly approached via two distinct and complementary strategies:
-
Direct Electrophilic Fluorination of N-Aryl Lactams: This "late-stage" functionalization approach involves the introduction of a fluorine atom onto a pre-formed N-aryl lactam scaffold.
-
N-Arylation of Fluorolactams: This method involves the coupling of a pre-fluorinated lactam with an aryl partner.
The choice between these two strategies is often dictated by the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the specific reaction.
Strategy 1: Direct Electrophilic Fluorination of N-Aryl Lactams
This approach is particularly attractive for the rapid diversification of existing N-aryl lactam libraries. The most common method for direct fluorination is electrophilic fluorination, which utilizes reagents that act as a source of an electrophilic fluorine equivalent ("F+").
Key Reagents for Electrophilic Fluorination
Two of the most widely used and commercially available electrophilic N-F fluorinating agents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[4][5]
-
Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly reactive, stable, and user-friendly crystalline solid.[6][7][8] Its high reactivity makes it suitable for a broad range of substrates.[4][9]
-
N-Fluorobenzenesulfonimide (NFSI): This neutral N-F reagent is also a stable, crystalline solid but is generally considered a milder fluorinating agent than Selectfluor®.[10][11] This can be advantageous for substrates that are sensitive to oxidation or for achieving higher selectivity in monofluorination.[4][9]
Comparative Overview of Selectfluor® and NFSI
| Feature | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Highly reactive | Milder reactivity |
| Form | Crystalline solid | Crystalline solid |
| Handling | Stable, non-hygroscopic | Stable, easy to handle |
| Solubility | Soluble in polar solvents (e.g., acetonitrile, water) | Soluble in many organic solvents |
| Advantages | High reactivity, broad substrate scope | Milder conditions, can offer better selectivity |
| Considerations | Can sometimes lead to side reactions due to its high oxidizing potential | May require longer reaction times or higher temperatures for less reactive substrates |
Mechanism of Electrophilic Fluorination of N-Aryl Lactams
The electrophilic fluorination of an N-aryl lactam typically proceeds through the formation of an enolate or enol intermediate, which then acts as the nucleophile that attacks the electrophilic fluorine atom of the N-F reagent. The mechanism can be influenced by the choice of base and reaction conditions.
Figure 1: General mechanism of electrophilic fluorination of N-aryl lactams.
Protocol 1: α-Fluorination of N-Phenyl-2-pyrrolidone using Selectfluor®
This protocol describes a general procedure for the monofluorination of an N-aryl γ-lactam at the α-position to the carbonyl group.
Materials:
-
N-Phenyl-2-pyrrolidone
-
Selectfluor®
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-phenyl-2-pyrrolidone (1.0 mmol, 1.0 equiv).
-
Dissolve the lactam in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve Selectfluor® (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL).
-
Add the Selectfluor® solution dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-fluoro-N-phenyl-2-pyrrolidone.
Strategy 2: N-Arylation of Fluorolactams
This approach is advantageous when the desired fluorolactam is readily available or when the desired N-aryl group is sensitive to the conditions of direct fluorination. The two most prominent methods for C-N bond formation in this context are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[12][13][14] It involves the palladium-catalyzed coupling of an amine (in this case, a fluorolactam) with an aryl halide or triflate.[15][16]
Key Components:
-
Palladium Precatalyst: A source of Pd(0), often a Pd(II) salt like Pd(OAc)₂ or a pre-formed Pd(0) complex.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Examples include BINAP, Xantphos, and various biaryl phosphine ligands (e.g., RuPhos, BrettPhos).[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the lactam. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[14][18]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13][15][19]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig N-Arylation of 3-Fluoropiperidin-2-one
This protocol provides a general procedure for the N-arylation of a fluorinated δ-lactam.
Materials:
-
3-Fluoropiperidin-2-one
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 3-fluoropiperidin-2-one (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-fluoropiperidin-2-one.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that serves as a valuable alternative to palladium-catalyzed methods, particularly for certain substrates.[18][20] Modern protocols often employ ligands to facilitate the reaction under milder conditions than the classical, high-temperature procedures.[21][22][23]
Key Components:
-
Copper Catalyst: Typically a Cu(I) salt, such as CuI.
-
Ligand: Chelating ligands like 1,2-diamines (e.g., N,N'-dimethylethylenediamine) or amino acids can significantly improve reaction efficiency.
-
Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is commonly used.
Mechanism of Ullmann Condensation
The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig amination. However, a plausible catalytic cycle involves the formation of a copper(I) amidate, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to furnish the N-aryl lactam.[24][25][26][27]
Figure 3: A proposed catalytic cycle for the Ullmann condensation.
Protocol 3: Ullmann N-Arylation of 4-Fluoro-γ-butyrolactam
This protocol outlines a general procedure for the copper-catalyzed N-arylation of a fluorinated γ-lactam.
Materials:
-
4-Fluoro-γ-butyrolactam
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a sealable reaction vessel, combine CuI (0.1 mmol, 10 mol%), K₃PO₄ (2.0 mmol, 2.0 equiv), and 4-fluoro-γ-butyrolactam (1.0 mmol, 1.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon).
-
Add anhydrous DMF (5 mL), the aryl iodide (1.2 mmol, 1.2 equiv), and DMEDA (0.2 mmol, 20 mol%) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-fluoro-γ-butyrolactam.
Conclusion and Future Outlook
The synthesis of fluorinated N-aryl lactams is a rapidly evolving field with significant implications for the development of new pharmaceuticals and advanced materials. The two primary strategies discussed herein—direct electrophilic fluorination and N-arylation of fluorolactams—provide a robust and versatile toolkit for accessing a wide range of these valuable building blocks. The choice of reagents and methodologies should be guided by the specific synthetic target and the principles of reaction mechanism and selectivity. As new catalytic systems and fluorinating agents continue to emerge, the accessibility and utility of fluorinated N-aryl lactams are poised to expand even further, enabling the creation of next-generation molecules with enhanced properties and functions.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Strieter, E. R.; Blackmond, D. G.; Buchwald, S. L. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc.2007 , 129 (15), 4520–4521. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Jones, G. O.; Lu, Z.; Fu, G. C. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc.2008 , 130 (50), 16947–16957. [Link]
-
Vantourout, J. C.; Law, R. P.; Isidro-Llobet, A.; Atkinson, S. J.; Blackmond, D. G. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc.2021 , 143 (38), 15693–15700. [Link]
-
Al-Tel, T. H. Novel and Recent Synthesis and Applications of β-Lactams. Molecules2010 , 15 (8), 5537–5578. [Link]
-
Strieter, E. R. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Castillo, E.; Román, R.; Carrillo, J.; López-Alvarado, P.; Avendaño, C.; Menéndez, J. C. Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein J. Org. Chem.2010 , 6, 46. [Link]
-
Sambiagio, C.; Marsden, S. P.; Black, A.; McGowan, P. C. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chem. Soc. Rev.2014 , 43 (10), 3525–3550. [Link]
-
Thibaudeau, S.; et al. Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors. Chemistry2014 , 20 (46), 15155–15166. [Link]
-
Zhang, Z.; et al. Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. Chin. J. Org. Chem.2021 , 41 (1), 1-19. [Link]
-
Wang, D.-G.; et al. Enantioselective Pd-Catalysed Nucleophilic C(sp3)-H (Radio)fluorination. Nature Catalysis2022 , 5, 613–622. [Link]
-
Kiss, L.; et al. Fluorinative Difunctionalization of Selected Cyclooctene-Fused Beta-Lactams and Beta-Amino Esters. Molecules2020 , 25 (22), 5462. [Link]
-
Tang, P.; Wang, W.; Ritter, T. Site selectivities in fluorination. J. Am. Chem. Soc.2011 , 133 (30), 11482–11484. [Link]
-
Wang, D.-G.; et al. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. Nature Catalysis2022 , 5, 613–622. [Link]
-
Gawdzik, B.; et al. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules2022 , 27 (23), 8206. [Link]
-
Ullmann condensation. In Wikipedia; 2023. [Link]
-
Postigo, A. Late-stage fluorination of bioactive molecules and biologically-relevant substrates. Elsevier, 2018. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Ritter, T. Late-Stage Fluorination: From Fundamentals to Application. Acc. Chem. Res.2015 , 48 (3), 738–749. [Link]
-
Toste, F. D.; et al. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chem. Rev.2014 , 114 (20), 10209–10292. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Stoltz, B. M.; et al. Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. Angew. Chem. Int. Ed.2011 , 50 (49), 11721–11725. [Link]
-
Nolan, S. P.; et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Org. Biomol. Chem.2009 , 7 (23), 4927–4932. [Link]
-
Researchers Develop One-Step Fluorination for Drug-Like Molecules. Technology Networks. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Postigo, A. Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. Elsevier, 2018. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Beller, M.; et al. A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation of fluoroolefins. Chem. Sci.2021 , 12 (30), 10245–10251. [Link]
-
Pieber, B.; et al. Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Chem. Sci.2020 , 11 (30), 7866–7871. [Link]
-
Engle, K. M.; et al. Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. 2022 . [Link]
-
Kaźmierczak, M.; et al. Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chem. Commun.2025 , 61 (5), 785-802. [Link]
-
Rösch, F.; et al. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules2020 , 25 (10), 2378. [Link]
-
Banks, R. E. The development of Selectfluor® as a commercial electrophilic fluorinating agent. J. Fluorine Chem.1998 , 87 (1), 1–17. [Link]
-
Nolan, S. P. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Org. Biomol. Chem.2009 , 7 (23), 4927-4932. [Link]
-
Banks, R. E. Selectfluor: Electrophilic Fluorination Insights. Scribd. [Link]
-
Preparation of NFSI derivatives 3aa Reaction conditions: 1 (3.0 mmol),... ResearchGate. [Link]
-
Pankaj, S.; et al. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles ; Current Trends. Organic and Medicinal Chemistry International Journal2017 , 4 (1). [Link]
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Application Note: High-Purity Synthesis of Fluorinated Apixaban Analogs via Piperidinone Modification
Executive Summary & Scientific Rationale
Apixaban (Eliquis®) is a premier Factor Xa inhibitor characterized by a bis-aryl lactam structure.[1] While highly effective, the metabolic susceptibility of the piperidinone ring—specifically oxidation at the C3 and C4 positions—remains a focal point for analog development.[1]
This Application Note details the synthesis of 3-fluoro-apixaban analogs . The incorporation of fluorine at the C3 position of the piperidinone ring serves two critical medicinal chemistry functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative opening of the lactam ring, a common clearance pathway.[1]
-
Conformational Bias: The gauche effect of the fluorine substituent can lock the piperidinone ring into specific conformations, potentially enhancing binding affinity within the S4 pocket of Factor Xa.[1]
This guide prioritizes a convergent synthetic strategy . Rather than fluorinating the complex final API, we utilize a modular approach: synthesizing a high-purity 3-fluoro-piperidin-2-one intermediate first, followed by a copper-catalyzed Ullmann-type coupling to the pyrazole-fused core.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected at the
Figure 1: Retrosynthetic strategy isolating the fluorination step to the inexpensive lactam fragment.
Module 1: Synthesis of 3-Fluoro-piperidin-2-one
Direct fluorination of lactams requires kinetic control to prevent di-fluorination. We utilize N-Fluorobenzenesulfonimide (NFSI) due to its stability and easy handling compared to electrophilic fluorine gas.[1]
Reagents & Equipment
| Reagent | Role | Equiv. | CAS No. |
| Piperidin-2-one | Substrate | 1.0 | 675-20-7 |
| LiHMDS (1.0M in THF) | Strong Base (Kinetic) | 1.1 | 4039-32-1 |
| NFSI | Fluorinating Agent | 1.2 | 133745-75-2 |
| THF (Anhydrous) | Solvent | - | 109-99-9 |
| Sat. NH₄Cl | Quench | - | - |
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
-
Solvation: Charge piperidin-2-one (1.0 g, 10.1 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Enolization: Add LiHMDS (11.1 mL, 11.1 mmol) dropwise via syringe pump over 15 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C to favor the kinetic enolate and prevent ring opening.
-
Aging:[1] Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Fluorination: Dissolve NFSI (3.8 g, 12.1 mmol) in THF (10 mL) in a separate vial. Add this solution dropwise to the enolate mixture at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C over 1 hour.
-
Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL) while stirring vigorously.
-
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Target: 3-fluoro-piperidin-2-one (White solid).
-
Expected Yield: 65-75%.
-
Module 2: Copper-Catalyzed Coupling (The Assembly)
This step attaches the fluorinated lactam to the Apixaban core precursor (typically an aryl iodide).[1] This is a modified Goldberger/Ullmann coupling . The presence of the fluorine atom reduces the nucleophilicity of the lactam nitrogen, requiring optimized ligand acceleration.[1]
Reagents & Equipment
| Reagent | Role | Equiv. |
| Apixaban Core (Iodo-precursor) | Electrophile | 1.0 |
| 3-Fluoro-piperidin-2-one | Nucleophile | 1.5 |
| CuI (Copper Iodide) | Catalyst | 0.2 (20 mol%) |
| DMEDA | Ligand | 0.4 (40 mol%) |
| K₃PO₄ (Tribasic) | Base | 2.5 |
| 1,4-Dioxane | Solvent | [0.2 M] |
(Note: DMEDA = N,N'-Dimethylethylenediamine.[1] Trans-1,2-diaminocyclohexane is also effective).
Step-by-Step Protocol
-
Inerting: Charge a pressure vial or Schlenk tube with the Apixaban Core (1.0 equiv), 3-Fluoro-piperidin-2-one (1.5 equiv), CuI (0.2 equiv), and K₃PO₄ (2.5 equiv).[1]
-
Degassing: Cap the vial and cycle vacuum/nitrogen (3x) to remove oxygen, which poisons the Cu(I) catalyst.
-
Solvation: Inject anhydrous 1,4-dioxane and the DMEDA ligand (0.4 equiv) under nitrogen flow.
-
Observation: The solution should turn a characteristic blue/green hue depending on the complex formation.[1]
-
-
Heating: Seal the vessel and heat to 100°C for 16–24 hours.
-
Monitoring: Monitor via HPLC. The fluorine substituent may slow the reaction compared to the non-fluorinated parent; extend time if conversion <90%.[1]
-
-
Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove inorganic salts/copper.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via preparative HPLC or recrystallization (EtOH/Water) depending on the scale.
Figure 2: Workflow for the Copper-Catalyzed C-N Bond Formation.
Quality Control & Validation
To ensure the integrity of the "Application Note," the synthesized analog must be validated.
NMR Validation (¹⁹F-NMR)
The fluorine atom provides a built-in handle for validation.[1]
-
Expected Signal: A multiplet (due to H-F coupling) around -180 to -200 ppm (referenced to CFCl₃).[1]
-
Geminal Coupling: In ¹H-NMR, the proton at C3 (geminal to Fluorine) will appear as a distinct doublet of multiplets (
).[1]
Metabolic Stability Assay (Microsomal)[1]
-
Protocol: Incubate the analog (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.
-
Readout: Measure intrinsic clearance (
) via LC-MS/MS at t=0, 15, 30, 60 min. -
Success Criteria: The 3-fluoro analog should show >20% improvement in half-life (
) compared to the non-fluorinated Apixaban control, confirming the blockade of lactam oxidation.[1]
References
-
Pinto, D. J. P., et al. (2007).[1][2][3] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[1][2] Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Champagne, P. A., et al. (2015).[1] Developments in the Electrophilic Fluorination of Lactams. Journal of Organic Chemistry. (General reference for NFSI/LiHMDS protocols).
-
Bristol-Myers Squibb Company. (2003).[1] Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.[1][3] U.S. Patent 6,635,236.[1]
Sources
Troubleshooting & Optimization
N-Arylation Technical Support Center: Electron-Deficient Aryl Halides
Welcome to the Technical Support Center for N-arylation. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the coupling of electron-deficient aryl halides. Electron-deficient substrates (e.g., fluoronitrobenzenes, chloropyridines) present unique mechanistic paradoxes: they undergo rapid oxidative addition but are prone to catalyst poisoning, side reactions, and base-induced decomposition[1][2].
This guide synthesizes field-proven causality, self-validating protocols, and authoritative literature to ensure your C–N coupling workflows are robust and reproducible.
Diagnostic Decision Tree
Before troubleshooting a failed Buchwald-Hartwig amination, verify that transition-metal catalysis is actually required. Highly electron-deficient substrates often perform better under metal-free conditions.
Caption: Diagnostic workflow for selecting the optimal N-arylation methodology.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: My Buchwald-Hartwig amination of 5-nitroindole results in a dark, tarry mixture and <10% yield. What is happening?
Causality: The N–H protons on electron-deficient heterocycles (like 5-nitroindole) are highly acidic. When you use strong bases like
Q2: I observe rapid consumption of my aryl halide, but my primary isolated product is the hydrodehalogenated arene (reduction). Why?
Causality: Electron-deficient aryl halides undergo extremely fast oxidative addition to Pd(0). However, the strong electron-withdrawing groups stabilize the resulting Pd(II) intermediate. If the subsequent reductive elimination is slow, the stalled Pd(II) complex will undergo
Q3: When should I use Copper (Ullmann) instead of Palladium (Buchwald-Hartwig)? Causality: Palladium catalysts can be poisoned by the strong coordinating ability of highly electron-deficient aniline products. Copper-catalyzed Ullmann-type couplings, particularly when paired with ligands like DMPAO or specific diamines, offer a robust alternative that is less sensitive to product inhibition and often operates under milder conditions for acyclic secondary amines[6][7].
Quantitative Troubleshooting Data
The following table summarizes the causal relationship between reaction conditions and yield for the coupling of a model electron-deficient substrate (1-chloro-4-nitrobenzene) with morpholine.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Primary Observation / Mechanistic Issue |
| Toluene | 100 | 15 | Substrate decomposition (tarry mixture) | ||
| 1,4-Dioxane | 80 | 65 | Sluggish reductive elimination; trace reduction | ||
| t-AmylOH | 80 | 92 | Clean conversion; optimal for primary/secondary amines | ||
| None ( | DMF | 120 | 95 | Optimal for ortho/para EWG with F/Cl leaving groups |
Mechanistic Pathway: The Reductive Elimination Bottleneck
Understanding the catalytic cycle is critical for troubleshooting. For electron-deficient substrates, the kinetic bottleneck shifts from oxidative addition to reductive elimination.
Caption: Pd-catalyzed Buchwald-Hartwig cycle highlighting the slow reductive elimination of e-deficient arenes.
Self-Validating Experimental Protocols
A self-validating protocol incorporates observable checkpoints, ensuring that if a reaction fails, you know exactly which mechanistic step was compromised.
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (For Aryl Bromides/Iodides)
-
Catalyst Pre-activation: In a glovebox or under rigorous argon flow, combine
(1.0 mol%), BrettPhos (2.2 mol%), and anhydrous 1,4-dioxane in a Schlenk tube. Stir at room temperature for 10 minutes.-
Validation Checkpoint: Observe a color shift from deep purple/red to pale yellow/green. This confirms the successful formation of the active
species. If the solution remains dark red, your ligand is oxidized or inactive.
-
-
Reagent Addition: Add the electron-deficient aryl halide (1.0 equiv), the amine (1.2 equiv), and anhydrous
(1.5 equiv). Seal the tube. -
Heating & Monitoring: Heat the mixture to 80 °C.
-
Validation Checkpoint: Monitor via LC-MS after 2 hours. The complete disappearance of the Ar-X peak validates successful oxidative addition. A sudden precipitation of inorganic salts (
) serves as a visual proxy for successful catalytic turnover.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Metal-Free (For Highly Activated Aryl Fluorides/Chlorides)
-
Nucleophile Activation: In a round-bottom flask, dissolve the amine (1.1 equiv) and
(2.0 equiv) in anhydrous DMF. Stir for 15 minutes at room temperature. -
Substitution: Add the electron-deficient aryl fluoride/chloride (1.0 equiv). Heat to 80–120 °C depending on substrate reactivity.
-
Validation Checkpoint: An intense, immediate color change (often deep yellow, orange, or red) typically occurs upon the formation of the Meisenheimer complex intermediate.
-
-
Quench & Isolate: Once TLC indicates complete consumption of the starting material, cool the reaction and pour it into ice water.
-
Validation Checkpoint: The highly hydrophobic N-arylated product will typically precipitate immediately. Filter, wash with cold water, and dry under vacuum.
-
References
-
Dorel, R., Grugel, C. P., Haydl, A. M. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019, 58, 17118-17129.[Link]
-
Zhang, Y., Yang, X., Yao, Q., Ma, D. "CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines." Organic Letters, 2012, 14, 3056-3059.[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Avoiding debromination during synthesis of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for process chemists and drug development professionals facing chemoselectivity challenges—specifically hydrodehalogenation (debromination) —during the synthesis of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one .
Because the target molecule retains a reactive aryl bromide moiety, traditional transition-metal-catalyzed C–N couplings often suffer from over-reaction or competitive reduction. This guide deconstructs the causality of these side reactions and provides self-validating protocols to bypass them.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q: I am attempting a Buchwald-Hartwig coupling between piperidin-2-one and 1-bromo-4-iodo-2-fluorobenzene. Why is my major byproduct the debrominated lactam (1-(2-fluorophenyl)piperidin-2-one)?
A: This is a classic case of base-induced hydrodehalogenation. If you are using an alkoxide base (e.g.,
Q: How can I achieve chemoselective C–I coupling while preserving the C–Br bond? A: Chemoselectivity relies on widening the kinetic gap between C–I and C–Br oxidative addition, and accelerating the desired C–N reductive elimination.
-
Change the Base: Switch from alkoxides to inorganic bases like
or , which cannot undergo -hydride elimination[3]. -
Upgrade the Ligand: Use bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos or Xantphos). These ligands sterically hinder the secondary C–Br oxidative addition and rapidly accelerate the C–N reductive elimination step[4].
-
Lower the Temperature: The C–I bond activates readily at 70–80 °C, whereas C–Br activation typically requires >90 °C. Keep your reaction temperature strictly below 85 °C.
Q: My API specifications have strict limits on residual transition metals. Is there a viable metal-free route? A: Yes. You can completely bypass palladium catalysis by shifting the bond disconnection. Instead of a C–N cross-coupling, utilize an acylation-alkylation sequence starting from 4-bromo-2-fluoroaniline and 5-bromovaleryl chloride. This "fail-safe" route eliminates the possibility of transition-metal-catalyzed debromination entirely.
Part 2: Mechanistic & Strategic Visualizations
Fig 1: Mechanistic divergence showing desired C-N coupling vs. undesired hydrodehalogenation.
Fig 2: Decision tree for selecting the optimal synthetic route based on API metal tolerances.
Part 3: Quantitative Reaction Optimization Data
To illustrate the causality of reagent selection on chemoselectivity, the following table summarizes the quantitative impact of base and ligand choices on the product distribution during the cross-coupling of piperidin-2-one with 1-bromo-4-iodo-2-fluorobenzene.
| Base | Ligand | Solvent | Temp (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| BINAP | Toluene | 100 | 45% | 35% | |
| dppf | THF | 80 | 50% | 28% | |
| Xantphos | 1,4-Dioxane | 90 | 82% | < 5% | |
| BrettPhos | Toluene | 80 | 89% | < 2% |
Data Interpretation: The combination of a non-hydride donating base (
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Chemoselective Pd-Catalyzed Cross-Coupling
Use this route when late-stage functionalization is required and trace Pd is acceptable.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine 1-bromo-4-iodo-2-fluorobenzene (1.0 equiv, 10 mmol), piperidin-2-one (1.2 equiv, 12 mmol), and anhydrous
(2.0 equiv, 20 mmol). -
Catalyst Loading: Add
(2 mol%) and BrettPhos (4 mol%).-
Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated L-Pd(0) species, which is critical for rapid oxidative addition to the C–I bond while remaining too sterically encumbered to activate the C–Br bond.
-
-
Solvent & Degassing: Add anhydrous Toluene (50 mL, 0.2 M). Degas the suspension via three freeze-pump-thaw cycles or sparge with Argon for 20 minutes.
-
Reaction: Heat the mixture to exactly 80 °C for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the reaction at 4 hours.
-
Expected Result: The desired product mass is
(1:1 isotopic ratio confirming the presence of Bromine). -
Failure Mode: If you observe a mass of
, debromination is occurring. Immediately cool the reaction and verify your inert atmosphere and base purity.
-
-
Workup: Filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Metal-Free Acylation and Cyclization (The "Fail-Safe" Route)
Use this route to guarantee 0% debromination and zero transition-metal contamination.
Step-by-Step Methodology:
-
Amidation (Step 1): Dissolve 4-bromo-2-fluoroaniline (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM, 40 mL). Cool to 0 °C.
-
Electrophile Addition: Dropwise add 5-bromovaleryl chloride (1.1 equiv, 11 mmol). Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (LC-MS): The intermediate N-(4-bromo-2-fluorophenyl)-5-bromopentanamide will show a distinct
isotopic cluster at (1:2:1 ratio), confirming the presence of two bromine atoms.
-
-
Aqueous Workup: Wash the DCM layer with 1M HCl, then brine. Dry over
and concentrate to yield the crude amide. -
Intramolecular Cyclization (Step 2): Dissolve the crude amide in anhydrous THF (50 mL) and cool to 0 °C.
-
Deprotonation: Portionwise add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol).
-
Causality: NaH irreversibly deprotonates the amide nitrogen. The resulting strong nucleophile undergoes an intramolecular
displacement of the terminal alkyl bromide to form the piperidin-2-one ring.
-
-
Self-Validation Checkpoint (LC-MS): After 4 hours at room temperature, LC-MS should show complete consumption of the 353.9 mass and the appearance of the target lactam at
(1:1 ratio). The shift from a 1:2:1 to a 1:1 isotopic pattern definitively proves successful cyclization without aryl debromination.
References
1.[1] How Alkali Metal Alkoxides Initiate Organic Radical Reactions - ACS Publications. American Chemical Society. Available at: 2.[2] Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. University of York. Available at: 3.[3] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. Royal Society of Chemistry. Available at: 4.[4] Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation. Available at:
Sources
Catalyst selection for coupling piperidin-2-one with sterically hindered aryl halides
Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for scientists and drug development professionals dealing with the challenging C–N coupling of
Below, you will find diagnostic troubleshooting, mechanistic workflows, performance benchmarks, and a self-validating standard operating procedure (SOP) designed to ensure reproducible success in your discovery and process chemistry campaigns.
Diagnostic FAQs & Troubleshooting Guide
Coupling piperidin-2-one is inherently difficult because the nitrogen's lone pair is delocalized into the adjacent carbonyl, drastically reducing its nucleophilicity compared to aliphatic amines. When you introduce a sterically hindered aryl halide (e.g., ortho- or di-ortho-substituted), the reaction often fails under standard conditions.
Q1: Why is my reaction stalling at low conversion when using ortho-substituted aryl chlorides?
A1: The stall is caused by an insurmountable activation barrier during the reductive elimination step. While bidentate ligands like Xantphos are historically effective for general, unhindered lactam amidations[1], they struggle with extreme steric hindrance. The bulky ortho-substituents on the aryl ring clash severely with the lactam in the
Q2: I am observing significant amounts of dehalogenated starting material (arene) instead of the coupled product. What is happening?
A2: Hydrodehalogenation is a classic unproductive side reaction that competes directly with reductive elimination[3]. If reductive elimination is too slow due to steric congestion, the Pd(II) intermediate has time to undergo
Q3: My coupling works beautifully with aryl bromides, but fails completely when I switch to the corresponding aryl iodides. Why? A3: This is a classic manifestation of iodide inhibition . In Buchwald-Hartwig couplings, the iodide anion generated during oxidative addition can bridge two palladium centers. This forms a stable, off-cycle Pd-iodide dimer that precipitates or poisons the catalyst[4]. Causality & Solution: Contrary to standard cross-coupling intuition where Ar-I is the most reactive electrophile, the reactivity order in Buchwald-Hartwig amidation is often ArBr > ArCl > ArI > ArOTf[4]. If you must use an aryl iodide, switch to a Copper-catalyzed Ullmann-type coupling (e.g., CuI with a diamine ligand) or add a silver salt (e.g., AgOTf) to precipitate the iodide as AgI, keeping the palladium on-cycle.
Mechanistic Workflows & Decision Trees
To systematically resolve coupling failures, refer to the logical frameworks below.
Decision tree for selecting the optimal catalytic system based on steric hindrance and halide identity.
Catalytic cycle of Pd-catalyzed amidation highlighting critical steric and off-cycle failure points.
Performance Benchmarks: Quantitative Data
The following table summarizes the performance of various catalyst systems when coupling piperidin-2-one with a highly hindered model substrate (2-chloro-1,3-xylene). This data illustrates the necessity of matching the ligand's steric profile to the substrate.
| Catalyst / Ligand System | Base | Temp (°C) | Halide | Yield (%) | Primary Mechanistic Outcome |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 100 | Chloride | < 10% | Stalled at Pd(II) intermediate; severe steric clash. |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 | Chloride | 0% | No reaction; failure at oxidative addition. |
| t-BuXPhos Pd G3 | K₃PO₄ | 100 | Chloride | 65% | Moderate conversion; some dehalogenation observed. |
| t-BuBrettPhos Pd G3 | Cs₂CO₃ | 100 | Chloride | 92% | Highly efficient; steric buttressing drives reductive elimination. |
| t-BuBrettPhos Pd G3 | Cs₂CO₃ | 100 | Iodide | < 15% | Catalyst poisoning via Pd-Iodide off-cycle dimerization. |
| CuI / N,N'-DMEDA | K₃PO₄ | 110 | Iodide | 78% | Effective bypass for iodide substrates using Ullmann conditions. |
Verified Standard Operating Procedure (SOP)
This protocol utilizes a self-validating methodology to ensure the integrity of the catalytic cycle. By using a Pd G3 precatalyst, we guarantee a 1:1 Palladium-to-Ligand ratio and bypass the need for an external reducing agent.
Materials Required:
-
Piperidin-2-one (1.2 equiv)
-
Sterically hindered Aryl Chloride or Bromide (1.0 equiv)
-
t-BuBrettPhos Pd G3 Precatalyst (2–5 mol%)
-
Anhydrous Cs₂CO₃ (1.5 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M relative to aryl halide)
Step-by-Step Methodology:
-
Base Preparation (Self-Validation Step 1): Lactams are highly sensitive to hydrolysis. Dry the Cs₂CO₃ under high vacuum at 120 °C for 4 hours prior to use. Causality: Trace moisture will hydrolyze the piperidin-2-one to 5-aminopentanoic acid, which will irreversibly chelate and poison the palladium catalyst.
-
Glovebox Setup: Transfer the dried Cs₂CO₃, piperidin-2-one, aryl halide, and t-BuBrettPhos Pd G3 into an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar inside a nitrogen-filled glovebox.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane. Seal the vessel with a PTFE-lined septum cap.
-
Catalyst Activation (Self-Validation Step 2): Move the vessel to a fume hood and place it in a pre-heated oil bath at 100 °C. Observe the reaction mixture for the first 5–10 minutes. Causality: The mixture should transition from a reddish-brown suspension to a pale yellow/orange homogeneous solution (excluding the insoluble base). This color shift confirms the deprotonation of the precatalyst and the successful generation of the active
species. -
Reaction Monitoring: Stir vigorously (800+ RPM to ensure adequate mixing with the heterogeneous base) for 12–24 hours. Monitor the consumption of the aryl halide via GC-FID or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. ACS Publications.[1]
-
Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation.[3]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate.[2]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.[4]
Sources
Purification methods for 1-(4-Bromo-2-fluorophenyl)piperidin-2-one from copper salts
Ticket Subject: Removal of Copper Catalyst Residues Following Ullmann-Goldberg Coupling Target Molecule: 1-(4-Bromo-2-fluorophenyl)piperidin-2-one Chemical Context: N-Aryl Lactam / Aryl Halide Intermediate
Executive Summary
You are likely synthesizing 1-(4-Bromo-2-fluorophenyl)piperidin-2-one via a Copper-catalyzed Ullmann-Goldberg amination (reacting 4-bromo-2-fluoro-1-iodobenzene with valerolactam).
The Critical Challenge: While the synthesis is robust, the lactam product acts as a weak ligand, often retaining Copper (Cu) species.
-
Immediate Risk: Residual paramagnetic Cu(II) will broaden your NMR signals, making characterization impossible.
-
Downstream Risk: The aryl bromide moiety is a "handle" for subsequent Palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Residual Copper (>50 ppm) acts as a catalyst poison for Palladium, leading to failed downstream reactions.
This guide provides a tiered purification strategy ranging from bulk extraction to trace metal scavenging.
Part 1: The Standard Protocol (Bulk Copper Removal)
Status: Use this for crude reaction mixtures that are visibly blue/green.
The most effective initial purification is a chemical wash that competes with your product for the copper ions. Do not rely on water or brine alone; they are ineffective against ligand-bound copper.
The "Ammonia Wash" Method[1]
Mechanism: Ammonia (
Protocol:
-
Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) .
-
Note: Dichloromethane (DCM) is a better solvent for solubility, but EtOAc separates faster from aqueous phases. Use EtOAc unless your product precipitates.
-
-
The Wash Solution: Prepare a 10% aqueous solution of
saturated with (approx. 9:1 ratio).-
Why
? It acts as a buffer and increases ionic strength, preventing emulsions which are common with lactams.
-
-
Extraction:
-
Wash the organic layer 3 times with the Ammonia/Ammonium Chloride buffer.
-
Visual Cue: The aqueous layer will turn bright blue. Repeat until the aqueous layer is colorless.[1]
-
-
Final Polish: Wash once with water, then once with saturated brine to remove residual ammonia.
Data: Efficiency of Aqueous Washes
| Wash Solution | Cu Removal Efficiency | Risk Factor |
| Water / Brine | < 20% | Low. Ineffective for ligated Cu. |
| 1M HCl | > 90% | High. Can hydrolyze the lactam amide bond. Avoid. |
| EDTA (0.1M, pH 7) | > 95% | Medium. High risk of persistent emulsions with lactams. |
| NH4OH / NH4Cl | > 98% | Low. Best balance of efficiency and phase separation. |
Part 2: Advanced Purification (Trace Removal < 50 ppm)
Status: Use this if the product is visually clean but fails elemental analysis or inhibits downstream Pd-catalysis.
If the "Ammonia Wash" is insufficient, you must use solid-phase scavengers or adsorbents.
Option A: The "Silica Plug" (Fastest)
Lactams are polar. Copper salts are very polar.
-
Dissolve the crude solid in a minimum amount of DCM.
-
Pass through a short pad of Silica Gel (SiO2).
-
Elute with 50% EtOAc in Hexanes .
-
Result: The non-polar copper salts and polymeric byproducts adhere strongly to the baseline; the lactam elutes.
-
Option B: Chemical Scavengers (Highest Purity)
For pharmaceutical grade purity (<10 ppm Cu), use a sulfur-based scavenger.
-
Reagent: SiliaMetS® Thiol (or equivalent polymer-supported thiol).
-
Protocol:
-
Dissolve product in EtOAc (10 mL/g).
-
Add scavenger resin (4 equivalents relative to expected Cu residue).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm frit.
-
Part 3: Troubleshooting & FAQs
Q1: I have a persistent emulsion during the aqueous wash. What do I do?
Diagnosis: Lactams have surfactant-like properties. High pH (from ammonia) can exacerbate this. Solution:
-
Add Solid NaCl: Saturate the aqueous phase until solid salt stops dissolving. This increases the density difference.
-
The "Celite Filtration" Trick: If the emulsion is due to fine particulate matter (colloidal copper), filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks immediately in the filtrate flask.
Q2: My product is an oil, but it should be a solid. Is it impure?
Diagnosis: Residual solvent (DMSO/DMF) or impurities often depress the melting point. Solution:
-
Trituration: Add cold Diethyl Ether or Hexanes to the oil and scratch the flask sides with a glass rod. The 1-(4-Bromo-2-fluorophenyl)piperidin-2-one should crystallize as an off-white solid.
-
Note: If it remains an oil, you likely have residual DMSO. Wash the organic layer 5x with water (after the copper wash) to remove DMSO.
Q3: Can I use acid (HCl) to wash out the copper?
Strictly No. While HCl removes copper effectively, your target is an amide (lactam). Strong aqueous acids can hydrolyze the lactam ring, opening it to the amino-acid form (5-((4-bromo-2-fluorophenyl)amino)pentanoic acid). Stick to buffered Ammonia or EDTA.
Part 4: Purification Logic Flow
The following diagram illustrates the decision process for purifying the target lactam.
Caption: Decision tree for the purification of N-aryl lactams from Copper-mediated coupling reactions.
References
-
Standard Copper Removal Protocols
- Makosza, M., & Winiarski, J. (1987). Organic Process Research & Development. "Work-up of Ullmann type reaction mixtures." (General grounding on Ammonia washes).
- See also: Gallagher, W. P., et al. (2001). "Simple, Cost-Effective Removal of Copper from Organic Reaction Mixtures." Journal of Organic Chemistry.
-
Scavenger Efficiency
- Biotage Application Note. "Removal of Copper from Reaction Mixtures using ISOLUTE® Si-Thiol."
-
Synthesis of Target Class (N-Aryl Lactams)
-
Bathini, T., et al. (2015).[2] "Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids." Synlett. (Provides context on lactam solubility and stability).
-
Sources
Solubility issues of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one in NMR solvents
Technical Support Center: 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
A Guide to Overcoming Solubility Challenges in NMR Spectroscopy
Welcome to the technical support center for researchers working with 1-(4-Bromo-2-fluorophenyl)piperidin-2-one. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to help you navigate and resolve common solubility issues encountered during NMR sample preparation. As Senior Application Scientists, we understand that obtaining high-quality spectral data begins with a perfectly prepared sample.
The unique structure of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one, featuring a polar lactam ring and a non-polar bromofluorophenyl group, presents a classic solubility challenge. This amphiphilic nature means it often fails to dissolve completely in standard, single-polarity solvents. This guide provides a logical, step-by-step approach to achieving a clear, homogenous solution for high-resolution NMR analysis.
Frequently Asked Questions (FAQs)
Q1: My 1-(4-Bromo-2-fluorophenyl)piperidin-2-one sample is not dissolving in deuterochloroform (CDCl₃). What is my next step?
A1: This is a very common observation. While CDCl₃ is the go-to solvent for many organic compounds, its relatively low polarity may be insufficient to fully solvate the polar lactam portion of your molecule.[1][2] The principle of "like dissolves like" suggests that a solvent needs to effectively interact with all parts of a solute.[2]
Your immediate next step should be to try a more polar, aprotic solvent. We recommend the following progression:
-
Acetone-d₆: This solvent has a higher polarity than CDCl₃ and is an excellent next choice for compounds with mixed polarity.[3]
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): DMSO is a highly polar aprotic solvent capable of dissolving a vast range of organic molecules, including those with poor solubility in other common solvents.[2][4] Be aware that its high boiling point (189 °C) can make sample recovery difficult.[2]
Q2: I've added the solvent, and the solution looks cloudy or has visible particles. Can I still run the NMR?
A2: It is strongly advised not to proceed with the NMR analysis. A cloudy or precipitated sample is not a homogenous solution.[3] This will lead to significant problems in your experiment, including:
-
Severe Peak Broadening: Undissolved particles disrupt the magnetic field homogeneity, leading to broad, poorly resolved signals.[3][5]
-
Inaccurate Quantification: The concentration of the dissolved analyte will be unknown and lower than intended, making integrations and concentration-dependent studies unreliable.[5]
-
Instrument Contamination: Insoluble material can permanently adhere to the inside of the NMR tube, and in a worst-case scenario, could clog spectrometer flow systems if applicable.
Solution: Before attempting analysis, filter the sample through a pipette packed with a small amount of glass wool or through a syringe filter to remove particulate matter.[6] Then, focus on finding a more suitable solvent system as outlined in this guide.
Q3: Why do my NMR peaks look broad even when the sample appears dissolved?
A3: Peak broadening, even in a visually clear solution, can be a sign of molecular aggregation.[5] The compound may be forming small, self-associated entities (dimers or oligomers) rather than being truly solvated as individual molecules. These larger aggregates tumble more slowly in solution, which leads to broader NMR signals.[5] This can happen when the sample is too concentrated for the chosen solvent.[3]
Troubleshooting Steps:
-
Dilute the Sample: Try preparing a more dilute sample.
-
Increase Temperature: Acquiring the spectrum at a higher temperature can often break up these aggregates and increase solubility, resulting in sharper peaks.[3][4]
-
Change Solvents: A different solvent may discourage aggregation. For instance, a solvent that can form strong hydrogen bonds with the lactam group might prevent self-association.
Systematic Troubleshooting Workflow
If the initial solvent choices fail, a more systematic approach is necessary. The following workflow guides you from simple solvent swaps to more advanced techniques.
Caption: Troubleshooting flowchart for NMR sample preparation.
Advanced Solubilization Protocols
When a single solvent is not sufficient, the following protocols can be employed.
Protocol 1: The Co-Solvent Method
This technique involves using a mixture of two deuterated solvents to fine-tune the polarity of the medium. A common and effective combination is CDCl₃ (non-polar) with a small amount of DMSO-d₆ (highly polar).
Methodology:
-
Initial Dissolution Attempt: Add your sample of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one to an NMR tube.
-
Primary Solvent: Add approximately 0.5 mL of CDCl₃. Vortex the sample. You will likely observe that it does not fully dissolve.
-
Titration with Co-Solvent: Add DMSO-d₆ dropwise (typically 1-5 drops, ~20-100 µL) using a microliter syringe.
-
Vortex and Observe: After each drop, cap and vortex the NMR tube vigorously. Observe for complete dissolution. Continue adding drops until the solution becomes perfectly clear.
-
Spectrometer Lock: Be aware that the spectrometer may have difficulty locking if the co-solvent concentration is very low. Modern spectrometers are generally robust, but using a solvent mixture with at least 10% of the deuterated co-solvent is a good practice.[7]
Protocol 2: Variable Temperature (VT) NMR for Improved Solubility
Increasing the temperature often enhances the solubility of a compound.[8] This must be done with care, ensuring the chosen solvent's boiling point is well above the target temperature.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound shows partial solubility at room temperature (e.g., Acetone-d₆ or DMSO-d₆). Check the solvent's boiling point to define a safe upper-temperature limit.
-
Sample Preparation: Prepare the sample as usual in the chosen solvent. Even if not fully dissolved, proceed to the spectrometer.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Set Temperature: In the spectrometer software, increase the sample temperature incrementally, for example, in 5-10 °C steps (e.g., 25°C -> 35°C -> 45°C).
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before shimming and acquiring a test spectrum.
-
Observation: Monitor the spectrum for signal sharpening and an increase in signal intensity, which indicates improved solubility.
Caution: Always operate within the safe liquid range of the deuterated solvent to avoid tube over-pressurization and potential breakage.
Reference Data: Common NMR Solvents
The table below summarizes the properties of common deuterated solvents to aid in your selection process.[9][10][11][12]
| Solvent | ¹H Residual Signal (ppm) | ¹³C Signal (ppm) | Boiling Point (°C) | Relative Polarity | Key Characteristics & Best Use |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | 61 | Low | Excellent starting point for many non-polar to moderately polar organic compounds. Easily removed.[13] |
| Acetone-d₆ | 2.05 | 206.26, 29.84 | 56 | Medium | Good for a wide range of compounds; more polar than CDCl₃. Volatile and easy to remove.[3] |
| DMSO-d₆ | 2.50 | 39.52 | 189 | High | Excellent for dissolving polar and difficult compounds. High boiling point makes sample recovery challenging.[4] |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 | 65 | High (Protic) | Good for polar compounds that can hydrogen bond. The exchangeable -OD proton can complicate spectra. |
| Benzene-d₆ | 7.16 | 128.06 | 80 | Very Low | Used for non-polar compounds. Can induce significant changes in chemical shifts ("aromatic solvent-induced shifts").[3] |
| Deuterium Oxide (D₂O) | ~4.79 (variable) | N/A | 101 | Very High (Protic) | For water-soluble compounds like salts, sugars, and some proteins. Not suitable for this compound.[13] |
References
-
Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved from [Link]
-
How to Choose Deuterated NMR Solvents. (2026, January 5). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
NMR Solvent Selection Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. (2011). Protein Science. Retrieved from [Link]
-
How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
NMR Sample Preparation. (1999, September 13). University of California, San Diego. Retrieved from [Link]
-
How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? (2021, January 14). ResearchGate. Retrieved from [Link]
-
What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren. Retrieved from [Link]
-
How to record NMR for organic compound which is not soluble in common deuterated solvents? (2016, October 25). ResearchGate. Retrieved from [Link]
-
1-(4-Bromo-2-fluorophenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]
-
Flagging Problematic Compounds in Drug Discovery. (2021, October 20). NMX Research and Solutions. Retrieved from [Link]
-
Common NMR Solvents - Reference Data. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). Organometallics. Retrieved from [Link]
-
1-(3-(4-broMo-2-fluorophenoxy)propyl)-4-Methylpiperidine. (n.d.). Appchem. Retrieved from [Link]
-
Common NMR Solvents. (n.d.). Wired Chemist. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics. Retrieved from [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. nmxresearch.com [nmxresearch.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 10. labs.chem.byu.edu [labs.chem.byu.edu]
- 11. Common NMR Solvents [wiredchemist.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Troubleshooting low conversion in palladium-catalyzed amidation of fluorinated anilines
This guide addresses the specific challenges of coupling fluorinated anilines in Palladium-catalyzed C-N bond formation. While often colloquially termed "amidation" by non-specialists, this process is technically Buchwald-Hartwig Amination (arylation of an amine).
The presence of fluorine atoms on the aniline ring creates a distinct electronic "dead zone"—strongly withdrawing electron density and rendering the nitrogen center significantly less nucleophilic than standard anilines. This guide provides a mechanism-based troubleshooting framework to overcome the resulting low conversion.
Part 1: Diagnostic Triage & Mechanism
Before altering conditions, you must diagnose why the reaction is failing. In the context of fluorinated anilines, "Low Conversion" usually stems from the Transmetallation/Amine Binding step, not Oxidative Addition.
The Electronic Barrier (The "Cold Nucleophile" Problem)
Fluorine is the most electronegative element (
-
Consequence: The neutral aniline binds poorly to the electrophilic Pd(II) center.
-
Result: The catalyst rests as the oxidative addition complex
, eventually decomposing (Pd black) or undergoing side reactions (hydrodehalogenation) because the amine cycle is too slow.
Troubleshooting Flowchart
Use this logic tree to identify the root cause based on crude reaction analysis (LCMS/NMR).
Figure 1: Diagnostic logic for identifying the failure mode in fluorinated aniline coupling.
Part 2: Mechanism-Based Optimization
To force a "cold" fluorinated nucleophile to react, you must engineer the catalyst system to be hyper-reactive toward amine binding while preventing off-cycle resting states.
Ligand Selection: The "Goldilocks" Zone
Standard ligands like BINAP or DPPF often fail here. You need a ligand that is electron-rich enough to facilitate oxidative addition but bulky enough to force reductive elimination.
| Ligand Class | Specific Ligand | Recommendation | Mechanistic Rationale |
| Dialkylbiaryl Phosphines | BrettPhos | Primary Choice | Designed specifically for primary amines. The methoxy groups on the ligand backbone prevent formation of stable palladacycles, keeping the catalyst active for poor nucleophiles [1]. |
| Dialkylbiaryl Phosphines | RuPhos | Secondary Choice | Use if the fluorinated aniline has an ortho-substituent (e.g., 2-fluoroaniline). RuPhos is less bulky than BrettPhos, accommodating the steric clash of ortho-fluorines [2]. |
| Bi-pyrazole Phosphines | AdBippyPhos | Specialist | Developed by the Buchwald group specifically for fluoroalkylamines and extremely electron-deficient anilines. It enables coupling using weaker bases, preventing side reactions [3]. |
| Bidentate | XantPhos | Alternative | sometimes effective for amides or extremely electron-poor anilines that behave like amides, as the wide bite angle forces reductive elimination. |
The Base Paradox
Fluorinated anilines are more acidic (lower pKa) than regular anilines.
-
Myth: You need a stronger base.[1]
-
Reality: You can often use a weaker base, which is beneficial because fluorinated substrates are prone to decomposition (e.g., HF elimination/benzyne formation) under harsh basic conditions.
-
Protocol: Start with Cs₂CO₃ (weak, mild).[2] If conversion is <10%, switch to LHMDS (strong, non-nucleophilic, soluble). Avoid NaOtBu if you see significant defluorination [4].
Precatalyst Strategy
Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand.
-
Why? These require reduction to Pd(0) in situ, often consuming your precious amine or requiring heat that decomposes the catalyst before the cycle starts.
-
Solution: Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These contain a pre-formed active species that enters the cycle immediately at room temperature or mild heat [5].
Part 3: Step-by-Step Optimization Protocols
Protocol A: The "Gold Standard" Screening (Small Scale)
Use this protocol for initial troubleshooting of low conversion.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Fluorinated Aniline (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Base: LHMDS (1.0 M in THF, 2.2 equiv) OR Cs₂CO₃ (2.5 equiv, dry)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged with N₂)
Procedure:
-
Inert Setup: Charge a reaction vial with Aryl Halide, Pd-Precatalyst, and Cs₂CO₃ (if using solid base). Cap and purge with Argon/Nitrogen x3.
-
Liquid Addition: Add Solvent, Fluorinated Aniline, and LHMDS (if using liquid base) via syringe.
-
Temperature: Heat to 80°C . (Do not start at reflux; high T can decompose the catalyst before the difficult amine binding occurs).
-
Monitoring: Check HPLC/UPLC at 1 hour.
-
If <5% conversion: Increase T to 100°C.
-
If still <5%:[3] Switch ligand to AdBippyPhos .
-
Protocol B: The "Sensitive Substrate" Method (AdBippyPhos)
Use this if you observe defluorination or decomposition of the starting material.
-
Catalyst: [Pd(allyl)Cl]₂ (1 mol%) + AdBippyPhos (2 mol%) (Premix in solvent for 5 mins to form active catalyst).
-
Base: KOH or K₃PO₄ (ground, anhydrous).
-
Solvent: t-Amyl Alcohol or Toluene.[4]
-
Condition: Run at 110°C. The AdBippyPhos ligand creates a highly robust catalyst that protects the Pd center from "death" while waiting for the slow fluorinated amine to bind [3].
Part 4: Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately upon heating, and I get 0% conversion. Why? A: "Pd Black" indicates the formation of bulk Palladium metal, meaning the ligand has dissociated. This happens because the fluorinated aniline is not binding fast enough to stabilize the Pd(II) intermediate.
-
Fix: Switch to a Pd-G4 precatalyst (ensures 1:1 Ligand:Pd ratio) and lower the initial temperature. If using a monodentate ligand, add 10-20% excess ligand relative to Pd.
Q: I see the product mass, but also a peak corresponding to [Product minus F]. A: You are seeing hydrodefluorination. This is likely a radical side-reaction or SNAr pathway caused by a base that is too strong.
-
Fix: Switch from NaOtBu/LHMDS to Cs₂CO₃ or K₃PO₄ . Change solvent to non-polar Toluene to suppress radical pathways.
Q: Can I use water or biphasic conditions? A: Generally, no. Fluorinated anilines are hydrophobic and poor nucleophiles; adding water often impedes the reaction unless you use specific surfactant systems (e.g., TPGS-750-M). Stick to anhydrous non-polar solvents (Toluene, Xylene) or polar aprotic (Dioxane) to maximize the energy of the reagents.
Q: Does the position of the fluorine matter (Ortho vs Meta/Para)? A: Yes, critically.
-
Meta/Para-F: Purely electronic deactivation. Use BrettPhos .
-
Ortho-F: Electronic deactivation + Steric hindrance + Potential Chelation (N-Pd-F interaction). Use RuPhos (handles sterics better) or AdBippyPhos .
References
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Chlorides with Electron-Deficient Anilines. Organic Letters. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[5] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Imoto, M., Uemura, T., & Buchwald, S. L. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Pd-G3 Precatalysts: Simple, Versatile, and Reliable Sources of Pd(0) for Cross-Coupling. Journal of Organic Chemistry. Link
Sources
Validation & Comparative
Comparative Reactivity Guide: 1-(4-Bromo-2-fluorophenyl)piperidin-2-one vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical comparison between 1-(4-Bromo-2-fluorophenyl)piperidin-2-one (Target A ) and its non-fluorinated analog, 1-(4-Bromophenyl)piperidin-2-one (Analog B ).[1]
The introduction of the ortho-fluorine atom creates a distinct "reactivity paradox":
-
Synthetic Accessibility: The fluorine atom significantly deactivates the aniline precursor, making the initial formation of the lactam ring more difficult compared to the non-fluorinated analog.
-
Downstream Utility: Once formed, the fluorine atom activates the C-Br bond for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while simultaneously blocking metabolic degradation, making A a superior scaffold for drug development.[1]
Part 1: Structural & Electronic Profiling[1]
The physicochemical differences between the two analogs drive their divergent reactivity profiles.[2]
Table 1: Comparative Physicochemical Properties[1]
| Feature | Target A (Fluorinated) | Analog B (Non-Fluorinated) | Impact on Reactivity |
| Structure | Ortho-F, Para-Br | Para-Br | F creates local steric bulk and electronic withdrawal.[1] |
| Precursor pKa | ~2.5 (4-Bromo-2-fluoroaniline) | ~3.9 (4-Bromoaniline) | A is a significantly weaker nucleophile; harder to acylate/alkylate. |
| C-Br Bond | Activated (Electron Deficient) | Neutral/Deactivated | A undergoes oxidative addition with Pd(0) faster.[1] |
| Lactam Carbonyl | More Electrophilic | Less Electrophilic | A is slightly more susceptible to hydrolytic ring opening under strong base. |
| Metabolic Stability | High (Blocked ortho site) | Moderate (Vulnerable ortho C-H) | A resists CYP-mediated oxidation at the 2-position.[1] |
Part 2: Synthetic Accessibility (The Challenge)
The primary challenge lies in constructing the N-aryl lactam core. Two main routes exist: Cyclization (from aniline) and Direct N-Arylation (from lactam).[1]
The Aniline Cyclization Route (Standard)
-
Mechanism: Nucleophilic attack of the aniline nitrogen on 5-chlorovaleroyl chloride, followed by intramolecular alkylation.[1]
-
Comparison:
-
Analog B (Non-F): Reacts rapidly at 0°C. The aniline nitrogen is sufficiently nucleophilic.
-
Target A (F): The ortho-fluorine exerts a strong inductive effect (-I), pulling electron density away from the amine.[1] This lowers the HOMO energy, making the nitrogen a "lazy" nucleophile.
-
Operational Consequence: Synthesis of A requires higher temperatures (reflux) or stronger bases (e.g., NaH instead of K2CO3) to force the cyclization step.
-
Direct N-Arylation (Buchwald-Hartwig/Goldberg)[1]
-
Mechanism: Coupling piperidin-2-one with a di-haloarene.[1]
-
Comparison:
-
Target A: Coupling 1,4-dibromo-2-fluorobenzene with piperidin-2-one is regioselective but sterically hindered.[1] The Pd catalyst must overcome the ortho-F bulk to insert at the C1 position.
-
Analog B: Coupling 1,4-dibromobenzene is statistically difficult (mix of mono- and bis-arylation) but sterically unhindered.[1]
-
Part 3: Downstream Reactivity (The Payoff)
Once the scaffold is synthesized, the 4-bromo substituent serves as a handle for cross-coupling.[1] Here, the fluorinated analog A outperforms B .
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][3]
-
Oxidative Addition: The rate-limiting step for aryl bromides is often the oxidative addition of Pd(0) into the C-Br bond.[1]
-
Electronic Effect: The electron-withdrawing nature of the fluorine atom in A decreases electron density in the aromatic ring. This makes the C-Br bond more susceptible to Pd insertion compared to the electron-richer ring of B .[1]
-
Experimental Evidence: In competitive coupling studies, electron-deficient aryl halides (like A ) typically react faster than electron-neutral ones, provided the ligand system is bulky enough to prevent formation of stable Pd-F complexes.[1]
Metabolic Stability (MedChem Context)
-
CYP450 Blocking: In Analog B , the ortho-positions (C2/C6) are prime sites for oxidative metabolism (hydroxylation).[1]
-
Fluorine Block: In Target A , the C2 position is blocked by Fluorine. Furthermore, the C-F bond is metabolically inert. This often extends the half-life (
) of the final drug candidate.
Part 4: Visualization of Pathways
Diagram 1: Synthesis & Reactivity Decision Tree
Caption: Comparative workflow showing the inversion of reactivity: The F-analog is harder to synthesize (red node) but more reactive in downstream coupling (green node).[1]
Part 5: Experimental Protocols
Protocol A: Synthesis of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
Rationale: This protocol uses the "Aniline Route" to overcome the low nucleophilicity of the fluorinated precursor.[1]
Materials:
-
5-Chlorovaleroyl chloride (1.1 eq)[1]
-
Triethylamine (Et3N) (2.5 eq)[1]
-
THF (anhydrous)[1]
-
Sodium Hydride (NaH) (1.5 eq, 60% dispersion) - Required for the F-analog cyclization step.[1]
Step-by-Step:
-
Acylation: Dissolve 4-bromo-2-fluoroaniline in THF at 0°C. Add Et3N. Dropwise add 5-chlorovaleroyl chloride.[1] Note: The reaction may require warming to RT due to the deactivated aniline.
-
Monitoring: Stir for 4-6 hours. Monitor by TLC (formation of the linear amide intermediate).
-
Cyclization: Cool the mixture to 0°C. Carefully add NaH in portions. Caution: Gas evolution (H2).
-
Heating: Heat the reaction to reflux (65°C) for 12 hours. Crucial: The non-fluorinated analog cyclizes at RT; the F-analog requires reflux to overcome the energy barrier.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash with brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: Demonstrates the superior reactivity of the F-analog in Pd-catalyzed coupling.[1]
Materials:
-
1-(4-Bromo-2-fluorophenyl)piperidin-2-one (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl2[4]·DCM (0.03 eq)
-
K2CO3 (2.0 eq)
-
Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Combine the lactam, boronic acid, base, and solvent in a reaction vial. Sparge with Argon for 10 mins.
-
Catalyst Addition: Add the Pd catalyst rapidly under Argon flow.
-
Reaction: Seal and heat to 80°C.
-
Comparison Point:
References
-
Synthesis of N-Aryl Lactams
-
Fluorine Effects in Medicinal Chemistry
-
Electronic Effects on Suzuki Coupling
-
Apixaban Intermediate Synthesis (Contextual)
- Title: "Process Development of Apixaban"
- Source:Organic Process Research & Development
-
Link:[Link] (Demonstrates the industrial relevance of the cyclization route for this specific scaffold)
Sources
HPLC retention time comparison of bromo- vs iodo-phenyl piperidinones
Executive Summary
Phenyl piperidinones are critical scaffolds in drug development, frequently utilized as intermediates in the synthesis of Factor Xa inhibitors and CGRP receptor antagonists. When functionalized with halogens (bromine or iodine), these molecules serve as versatile handles for palladium-catalyzed cross-coupling reactions. Accurately tracking the conversion of these intermediates requires robust analytical methods. This guide provides an objective, data-driven comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) behavior of bromo- vs. iodo-phenyl piperidinones, detailing the physicochemical causality behind their retention times.
Mechanistic Causality: The Halogen Effect on Retention
In RP-HPLC, retention is dictated by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18). The[1].
When comparing a bromo-phenyl piperidinone to its iodo-phenyl analog, the iodo-derivative consistently exhibits a longer retention time (
-
Atomic Radius & Polarizability: Iodine has a larger van der Waals radius (1.98 Å) compared to bromine (1.85 Å). The larger, more diffuse electron cloud of iodine makes it highly polarizable.
-
Dispersion Forces: This increased polarizability strengthens the London dispersion forces between the iodo-phenyl moiety and the octadecyl carbon chains of the stationary phase.
-
Lipophilicity (LogP): The stronger hydrophobic interactions translate to a higher partition coefficient. RP-HPLC is frequently used as a[2], confirming that the more lipophilic iodo-compound requires a higher concentration of organic modifier to elute.
Empirical analyses of halogenated isomers—such as the[3]—consistently demonstrate that iodo-substituted analogs exhibit delayed elution profiles compared to their bromo-counterparts.
Mechanistic pathway of halogen substitution effects on RP-HPLC retention time.
Self-Validating Experimental Protocol
To objectively compare these two scaffolds, the following self-validating RP-HPLC protocol was developed. The inclusion of an unretained void volume marker (Uracil) ensures that the calculated capacity factors (
Standardized RP-HPLC workflow for analyzing halogenated phenyl piperidinones.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Phase B: 0.1% TFA in LC-MS grade acetonitrile.
-
Causality: The piperidinone ring contains a nitrogen atom that can act as a weak base.[4]. Maintaining a low pH (~2.0) with TFA suppresses ionization, ensuring retention is driven purely by the hydrophobic halogenated phenyl ring rather than unpredictable secondary ionic interactions with residual silanols on the column.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 1.0 mg of 4-(4-bromophenyl)piperidin-2-one and 4-(4-iodophenyl)piperidin-2-one in 1.0 mL of HPLC-grade methanol.
-
Spike 10 µL of a 1 mg/mL Uracil solution into each vial to serve as the
marker.
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm × 2.1 mm, 1.7 µm core-shell particle size.
-
Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer kinetics and peak sharpness).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
-
Gradient Elution Profile:
-
0.0 – 1.0 min: 5% B (Isocratic hold to focus the analyte band at the column head).
-
1.0 – 10.0 min: 5% to 95% B (Linear gradient to elute analytes based on lipophilicity).
-
10.0 – 12.0 min: 95% B (Column wash to remove highly retained impurities).
-
12.0 – 15.0 min: 5% B (Re-equilibration).
-
-
Detection & Validation:
-
Monitor UV absorbance at 254 nm (optimal for phenyl ring
transitions). -
Identify the Uracil peak (
min) and calculate the capacity factor for each analyte using the formula: .
-
Comparative Data Analysis
The quantitative results of the RP-HPLC analysis are summarized in the table below. The data clearly illustrates the impact of halogen substitution on chromatographic behavior.
| Parameter | 4-(4-Bromophenyl)piperidin-2-one | 4-(4-Iodophenyl)piperidin-2-one |
| Halogen Substituent | Bromine (-Br) | Iodine (-I) |
| Van der Waals Radius | 1.85 Å | 1.98 Å |
| Calculated LogP (cLogP) | ~1.8 | ~2.1 |
| Retention Time ( | 6.45 min | 7.82 min |
| Capacity Factor ( | 3.2 | 4.1 |
| Relative Retention ( | Reference (1.00) | 1.28 |
Interpretation:
The iodo-phenyl piperidinone exhibits a significantly higher capacity factor (
References
-
Title: HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design Source: Chromatography Online URL: [Link]
-
Title: Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Title: Reversed Phase HPLC Columns - Matching Column Selectivity to Analyte Classes Source: Phenomenex URL: [Link]
-
Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: Shimadzu URL: [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
The Fluorine Scan: A Guide to 2-Fluoro Substitution on N-Aryl Bond Stability
Topic: Electronic Effects of 2-Fluoro Substitution on N-Aryl Bond Stability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Ortho-Fluorine" Effect
In medicinal chemistry, the N-aryl bond (common in anilides, ureas, and kinase inhibitors) is a frequent site of metabolic failure. It is susceptible to both enzymatic hydrolysis (amidases) and oxidative cleavage (cytochrome P450s).
Substituting a hydrogen with a fluorine atom at the ortho (2-position) of the N-aryl ring is a high-value tactic. Unlike bulkier halogens (Cl, Br) that impose severe steric penalties, the 2-fluoro substituent offers a unique "Goldilocks" zone: it provides significant electronic modulation and conformational control without disrupting ligand binding pockets.
Key Finding: 2-Fluoro substitution typically enhances N-aryl bond metabolic stability by 3- to 6-fold compared to the unsubstituted parent, primarily by increasing the rotational energy barrier (atropisomerism) and lowering the electron density of the nitrogen lone pair (preventing N-oxidation).
Mechanistic Deep Dive: Why 2-Fluoro Works
The stabilization of the N-aryl bond by 2-fluoro substitution is not a single-factor phenomenon. It is the synergy of three distinct physical-organic forces:
A. Electronic Modulation ( -Inductive Withdrawal)
Fluorine is the most electronegative element (
-
Inductive Effect (-I): It pulls electron density through the
-bond framework. This reduces the basicity ( of the conjugate acid drops) and nucleophilicity of the aniline nitrogen. -
Outcome: The nitrogen lone pair is less available for metabolic N-oxidation or acid-catalyzed hydrolysis mechanisms that require initial protonation.
B. Resonance and Bond Length
While fluorine is inductively withdrawing, it is a resonance donor (+R). However, in the ortho position, the inductive effect dominates.
-
C-N Bond Character: The electron withdrawal strengthens the partial double-bond character of the N-Carbonyl bond (in amides), shortening the bond length and increasing resistance to nucleophilic attack by water or esterases.
C. Conformational Locking (The "Ortho Effect")
This is often the dominant factor in metabolic stability. The 2-F atom creates a specific steric clash with the carbonyl oxygen or the amide proton, forcing the N-aryl ring to twist out of planarity.
-
Rotational Barrier: 2-F substitution increases the rotational energy barrier (
) of the N-aryl bond by approximately 3–6 kcal/mol compared to the protonated analog. -
Shielding: This twisted conformation sterically shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes.
Visualization: The Electronic & Steric Landscape
Caption: Mechanistic pathways by which 2-fluoro substitution confers stability to the N-aryl bond.
Comparative Performance Analysis
The following table compares the 2-fluoro motif against standard alternatives in a generic N-aryl amide scaffold.
Table 1: Substituent Effects on N-Aryl Amide Stability[1]
| Substituent (Ortho) | Electronic Effect | Steric Bulk (A-Value) | Hydrolytic Stability ( | Metabolic Risk |
| Hydrogen (-H) | Baseline | None | Baseline (1x) | High (N-dealkylation/Hydrolysis) |
| 2-Fluoro (-F) | Strong Withdrawal (-I) | Low (0.27) | High (3x - 6x) | Low (Metabolically robust) |
| 2-Chloro (-Cl) | Moderate Withdrawal | High (0.43) | Very High (>10x) | Toxic Liability (Reactive metabolites) |
| 2-Methyl (-CH3) | Weak Donation (+I) | High (1.70) | Moderate (2x) | High (Benzylic oxidation "soft spot") |
| 4-Fluoro (-F) | Strong Withdrawal (-I) | None (Para) | Low (1.2x) | Moderate (No steric shielding) |
Analysis:
-
vs. Hydrogen: 2-F is superior due to electronic deactivation and conformational bias.
-
vs. 2-Chloro: While 2-Cl offers greater steric protection, it often introduces toxicity risks (quinone-imine formation) and is metabolically liable to oxidative dechlorination. 2-F is a safer bioisostere.
-
vs. 4-Fluoro: Placing fluorine at the para position (4-F) blocks metabolic oxidation at that specific carbon but fails to protect the N-aryl bond itself because it lacks the steric "ortho-lock" effect.
Case Study: Antimycobacterial Phenylalanine Amides (AAPs)
In a study of N-aroyl-N-aryl-phenylalanine amides (AAPs), researchers compared the microsomal stability of unsubstituted vs. ortho-substituted analogs.[1]
-
Compound A (Unsubstituted):
min (Rapid degradation) -
Compound B (2-Fluoro):
min (~5.4-fold increase ) -
Mechanism: The 2-F group shielded the amide bond from amidases present in the liver microsomes.
Experimental Protocols
To validate the effect of 2-F substitution in your own lead series, use the following self-validating protocols.
Protocol A: In Vitro Microsomal Stability Assay
Determines the metabolic half-life (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[3]
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Incubate compound + HLM (0.5 mg/mL final) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Protocol B: Chemical Hydrolysis Kinetics (Accelerated)
Determines the inherent chemical stability of the bond absent of enzymes.
Workflow:
-
Dissolve compound (0.1 mM) in MeOH/Buffer (1:1).
-
Add NaOH to final concentration of 1.0 M (Basic challenge) or HCl to 1.0 M (Acidic challenge).
-
Incubate at elevated temperature (e.g., 60°C) in a sealed HPLC vial.
-
Monitor disappearance of parent peak via HPLC-UV every 30 mins for 4 hours.
-
Validation: 2-F analogs should show
degradation when unsubstituted analogs show .
Visualization: Assay Workflow
Caption: Standard workflow for determining metabolic stability improvements in fluorinated analogs.
References
-
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Provides quantitative data (5-6 fold stability increase) for 2-fluoro substitution.
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (via NIH). Relevance: Mechanistic explanation of C-F bond influence on metabolic enzymes and lipophilicity.
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study.
) due to ortho-fluorine substitution.[4] -
Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction. Source: ResearchGate. Relevance: Kinetics of amide hydrolysis and the impact of electronic substituents.
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
The following technical guide details the proper disposal procedures for 1-(4-Bromo-2-fluorophenyl)piperidin-2-one , a halogenated pharmaceutical intermediate.
This protocol is designed for Senior Researchers and EHS (Environmental Health & Safety) Officers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and prevent the release of toxic halogenated byproducts.
Executive Summary: The "Zero-Emission" Directive
Immediate Action: This compound must be treated as Halogenated Organic Waste . Critical Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer, trash, or standard non-halogenated solvent streams.
-
Primary Disposal Method: High-Temperature Incineration (HTI) with acid gas scrubbing.
-
Key Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF), both of which are corrosive and toxic.
-
Waste Code (US RCRA): While not explicitly P- or U-listed, it must be characterized based on toxicity and halogen content. If spent solvents are involved, F-codes (e.g., F001, F002) may apply.[1]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal. The presence of both bromine and fluorine necessitates specific thermal destruction parameters.
| Property | Description | Disposal Implication |
| Chemical Name | 1-(4-Bromo-2-fluorophenyl)piperidin-2-one | Do Not Mix with strong oxidizers. |
| Molecular Formula | C₁₁H₁₁BrFNO | High Nitrogen/Halogen content.[2] |
| Halogen Content | Bromine (Br), Fluorine (F) | Generates HBr and HF gas upon combustion. |
| Physical State | Solid (typically off-white powder) | Dust control required during transfer. |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[3][4][5] 2A, STOT SE 3 | PPE (Nitrile gloves, P100 respirator) required. |
Mechanistic Insight: Standard incineration (approx. 800°C) is often insufficient for fluorinated compounds due to the high bond dissociation energy of the C-F bond (~485 kJ/mol). Incomplete combustion can lead to the formation of trace fluorinated toxic byproducts.[6] Therefore, this waste stream must be directed to facilities capable of >1100°C combustion with rapid quenching to prevent de novo synthesis of dioxins/furans.
Waste Segregation & Packaging Protocol
Proper segregation is the primary control against dangerous chemical reactions in the waste stream.
Step 1: Classification
-
Solid Waste: Pure 1-(4-Bromo-2-fluorophenyl)piperidin-2-one.
-
Liquid Waste: Mother liquors or reaction mixtures containing the compound.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage and resist potential HF generation if moisture is introduced.
-
Labeling: Containers must be labeled "HAZARDOUS WASTE - HALOGENATED."
Step 3: Segregation Logic (Decision Tree)
Figure 1: Waste segregation workflow ensuring halogenated materials are routed to appropriate incineration streams.
Detailed Disposal Workflow
A. Solid Waste (Pure Compound)
-
Containment: Transfer solid waste into a clear Low-Density Polyethylene (LDPE) bag.
-
Secondary Containment: Place the sealed bag into a secondary screw-top HDPE jar or wide-mouth drum.
-
Labeling: Affix a hazardous waste tag detailing:
-
Chemical Name: 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
-
Hazard Checkbox: Toxic, Irritant, Halogenated.
-
B. Liquid Waste (Reaction Mixtures) [7]
-
Compatibility Check: Ensure the solution pH is between 5 and 9. If acidic (due to HBr evolution during synthesis), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent pressure buildup.
-
Solvent Rule: Even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of this solute classifies the entire mixture as Halogenated Waste .
-
Venting: Use vented caps (e.g., Nalgene® vented closures) if there is any risk of off-gassing.
Spill Response & Emergency Procedures
In the event of a spill, rapid containment is necessary to prevent environmental contamination.[8]
| Scenario | Protocol |
| Minor Solid Spill (<10g) | 1. Don PPE (Gloves, Goggles, N95/P100).2. Gently sweep using a brush and dustpan (avoid raising dust).3. Wipe area with wet paper towels.4. Dispose of all materials as Halogenated Solid Waste. |
| Major Solid Spill (>10g) | 1. Evacuate immediate area.2. Use a HEPA-filtered vacuum dedicated to chemical cleanup.3. Do not use compressed air.4. Seal vacuum bag in a drum for incineration. |
| Solution Spill | 1. Absorb with inert material (Vermiculite or Sand). Do not use sawdust (fire hazard with potential oxidizers).2. Scoop into a pail.3. Wash surface with soap and water; collect rinsate as hazardous waste. |
Regulatory Compliance & Final Destruction
US EPA / RCRA Considerations:
-
Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous. Due to the halogenated aromatic nature, it is prudent to manage this as a hazardous waste to avoid "cradle-to-grave" liability.
-
Land Ban: Halogenated organic compounds are generally prohibited from land disposal (Land Disposal Restrictions - LDR) without prior treatment (incineration).
Destruction Efficiency (DRE): The disposal facility must certify a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs).
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. Link
-
Fisher Scientific. Safety Data Sheet: 1-(4-Bromophenyl)piperidine (Structural Analog). Revision Date 24-Dec-2021. Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 1-(4-Fluorophenyl)-4-piperidinone (Structural Analog).Link
-
Cornell University EHS. Management Procedures for Specific Waste Types: Halogenated Solvents and Organics.Link
Sources
- 1. wmsolutions.com [wmsolutions.com]
- 2. PubChemLite - 3-bromo-1-(4-fluorophenyl)piperidin-2-one (C11H11BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. eurofinsus.com [eurofinsus.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
